molecular formula C19H18N4O2S B2655801 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-40-3

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2655801
CAS RN: 2097923-40-3
M. Wt: 366.44
InChI Key: FACIZWSIKSDTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (EBP) is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EBP belongs to the class of benzothiazole derivatives and has shown promise in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.

Scientific Research Applications

Chemical Properties and Synthesis

The chemical compound 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is closely related to the family of benzothiazoles, which have been extensively studied for their varied chemical properties and synthesis methods. Benzothiazoles are known for their wide applications in medicinal chemistry due to their bioactive nature. They possess broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities and are potential antitumor agents. The synthesis of benzothiazole derivatives typically involves cyclization reactions that can yield a variety of structurally diverse compounds, underscoring their versatility in drug design and development (Kamal et al., 2015).

Biological Activity and Applications

The structure of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one suggests potential biological activity, especially in the context of central nervous system (CNS) acting drugs. Heterocyclic compounds like this one, which contain nitrogen, sulfur, and oxygen, form the largest class of organic compounds with CNS effects. These effects can range from depression and euphoria to convulsion, highlighting the therapeutic potential of such compounds in treating CNS disorders (Saganuwan, 2017).

Anticancer Potential

The benzothiazole core of this compound is of particular interest in the development of antitumor agents. Structural simplicity and the ability to undergo facile chemical modifications make benzothiazole derivatives promising candidates for anticancer drug development. The anticancer activity of benzothiazole compounds is often attributed to their ability to interact with various biological targets, including DNA, enzymes, and cell receptors, which can induce apoptosis in cancer cells. Research has demonstrated that certain benzothiazole derivatives exhibit significant anticancer activities, which are enhanced by specific structural modifications, particularly at the 2-aryl position (Ahmed et al., 2012).

properties

IUPAC Name

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-17-21-15-6-5-13(10-16(15)26-17)19(25)22-8-9-23(18(24)12-22)14-4-3-7-20-11-14/h3-7,10-11H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIZWSIKSDTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

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